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Abstract

Cyclohexanhexone (CsOs), also known by the synonyms hexaketocyclohexane and triquinoyl,
is an intriguing oxocarbon molecule. While its stoichiometric formula suggests a simple cyclic
structure, the reality of CeOe is far more complex. This technical guide delves into the history,
discovery, and chemical nature of CeOs, revealing a molecule that is highly unstable in its pure
form and has predominantly been observed as a transient species. A significant part of its
history is intertwined with the misidentification of its stable hydrated form,
dodecahydroxycyclohexane. This document provides a comprehensive overview of the
theoretical and experimental data available for CeOs, its stable hydrated counterpart, and the
related rhodizonate anion, offering detailed experimental protocols and quantitative data to
clarify the science behind this elusive molecule.

Introduction: The CeOs Conundrum

The molecule with the formula CeOs, representing a six-membered carbon ring with each
carbon atom bonded to an oxygen atom, has been a subject of scientific curiosity. Theoretically,
it is the six-fold ketone of cyclohexane and a hexamer of carbon monoxide. However, its
purported high instability has made its isolation and characterization exceptionally challenging.
[1] For many years, the chemical sold commercially as "cyclohexanehexone octahydrate” was
believed to be a stable form of CeOs. However, modern analytical techniques have revealed a
different story, fundamentally altering our understanding of this compound.
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A History of Mistaken Identity: The Discovery of
Dodecahydroxycyclohexane

The narrative of CeOs begins not with the molecule itself, but with a stable, hydrated compound
that was long mistaken for it.

e 1862: The compound now known as dodecahydroxycyclohexane dihydrate was first
synthesized by Joseph Udo Lerch.[2][3]

o 1885: The substance was further characterized by Rudolf Nietzki and Theodor Benckiser,
who assumed the structure to be hexaketocyclohexane with eight water molecules of
crystallization (CeOs-8H20).[2][3] This misidentification persisted in chemical literature and
commerce for over a century.

e 2005: The true nature of this stable, crystalline solid was definitively confirmed through X-ray
diffraction analysis. The analysis revealed that the compound is, in fact,
dodecahydroxycyclohexane dihydrate (Ce(OH)12:2H20), where each carbonyl group of the
theoretical CeOs has been hydrated to form a geminal diol.[2][3]

This historical context is crucial for any researcher working with commercially available
"cyclohexanehexone," as the compound in the bottle is not the anhydrous CeQOe.

The True CeOs: A Transient and Theoretical Entity

The anhydrous CeOes molecule is expected to be highly unstable and, to date, has only been
observed as an ionized fragment in mass spectrometry experiments.[1] Its study, therefore,
relies heavily on theoretical and computational chemistry.

Theoretical and Computational Data

Due to its instability, the structural and spectroscopic properties of CeOs have been
investigated primarily through computational methods like Density Functional Theory (DFT).
These calculations provide the most accurate picture of the molecule's predicted
characteristics.

Table 1: Calculated Properties of Cyclohexanhexone (CsOs)
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Property Value Method Reference
Molecular Weight 168.06 g/mol PubChem [4]
Exact Mass 167.96948772 Da PubChem [4]
Data not available in
C-C Bond Length DFT
search results
Data not available in
C=0 Bond Length DFT
search results
Data not available in
C-C-C Bond Angle DFT

search results

| O=C-C Bond Angle | Data not available in search results | DFT | |

Note: Specific calculated bond lengths and angles from DFT studies were not found in the
provided search results. Such data would typically be found in specialized computational

chemistry publications.

Table 2: Calculated Vibrational Frequencies of Cyclohexanhexone (CeOe)

Vibrational
Mode

Frequency .
Intensity
(cm™)

Method Reference

| Data not available in search results | | | Ab initio/DFT | |

Note: While the search results mention the use of ab initio and DFT methods to calculate
vibrational frequencies, specific frequency data for CeOes were not found.

Mass Spectrometry Observations

The only direct experimental evidence for the existence of the CsOs moiety comes from mass
spectrometry. The singly charged anion, CeOs~, has been detected in experiments involving
the oligomerization of carbon monoxide through the formation of molybdenum carbonyls.[1]
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A detailed experimental protocol for the specific generation and detection of the CeOes~ anion
was not fully elaborated in the provided search results. However, a general methodology can
be inferred.

Objective: To generate and detect the CeOs~ anion in the gas phase.

Apparatus: A high-resolution mass spectrometer, such as a Fourier Transform lon Cyclotron
Resonance (FT-ICR) mass spectrometer, coupled with a suitable ion source.

Materials:

e Carbon monoxide (CO) gas

o A suitable metal carbonyl precursor, such as molybdenum hexacarbonyl (Mo(CO)s)
Procedure:

e lon Generation: The metal carbonyl precursor is introduced into the ion source of the mass
spectrometer.

» Oligomerization: Through techniques such as electron ionization or laser ablation, the metal
carbonyl is induced to fragment and react with carbon monoxide gas. This process facilitates
the oligomerization of CO molecules on the metal center.

e Anion Formation: Under specific conditions within the ion source, the CeéOs moiety is formed
and can be detected as a negatively charged ion (CeOs™).

e Mass Analysis: The resulting ions are guided into the mass analyzer of the spectrometer.
The mass-to-charge ratio (m/z) of the ions is measured, allowing for the identification of the
CeOs~ anion at an m/z corresponding to its molecular weight.

The Stable Hydrated Form:
Dodecahydroxycyclohexane Dihydrate

As established, the readily available and stable compound is dodecahydroxycyclohexane
dihydrate. Its properties have been well-characterized.
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Synthesis and Characterization

Experimental Protocol: Synthesis of Dodecahydroxycyclohexane Dihydrate
This protocol is based on the historical synthesis from benzenehexol.
Objective: To synthesize dodecahydroxycyclohexane dihydrate.

Materials:

e Benzenehexol (Ce(OH)s) or tetrahydroxy-p-benzoquinone (Cs(OH)402)

e Oxidizing agent (e.g., nitric acid)

e Methanol for crystallization

Procedure:

o Oxidation: Benzenehexol or tetrahydroxy-p-benzoquinone is oxidized using a suitable
oxidizing agent. This reaction hydrates the carbonyl groups of the intermediate species.

o Crystallization: The resulting product, dodecahydroxycyclohexane, is crystallized from
methanol. This process yields colorless plates or prisms of the dihydrate form
(Ce(OH)12-:2H20).[2][3]

o Characterization: The product can be characterized by its decomposition point of around 100
°C and by X-ray crystallography to confirm its structure.[2][3]

Quantitative Data

Table 3: Crystallographic Data for Dodecahydroxycyclohexane Dihydrate
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Parameter Value Reference
Crystal System Triclinic [5]
Space Group P-1 [5]
a 6.1829 A [5]
b 7.0696 A [5]
C 7.3023 A [5]
a 70.443° [5]
B 80.153° [5]
y 63.973° [5]
| Z] 11511

A Stable Relative: The Rhodizonate Anion

The dianion of rhodizonic acid, the rhodizonate anion (CeOe27), is a stable, aromatic species
and is the conjugate base of the neutral CeOs molecule.[1] Its stability arises from the
delocalization of the double bond and negative charges across the six CO units.[6]

History and Synthesis

Rhodizonic acid was discovered in 1837 by Johann Heller from the reaction of potassium
carbonate and charcoal.[6] Its salts, the rhodizonates, are typically colored compounds.

Experimental Protocol: Synthesis of Potassium Rhodizonate
Objective: To synthesize potassium rhodizonate.

Materials:

e Inositol

e Concentrated nitric acid
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e Potassium acetate

e Oxygen

Procedure:

» Oxidation of Inositol: Inositol is oxidized with nitric acid.

o Salt Formation: The resulting product is reacted with potassium acetate in the presence of
oxygen.

» Crystallization: Potassium rhodizonate, being relatively insoluble in water, crystallizes from
the solution.[6]

Logical Relationships and Workflows

The relationship between these CeOs-related species can be visualized to clarify their
distinctions.

Dodecahydroxycyclohexane Dihydrate

(Cs(OH)12-2H20)

Hydrati
R AL L (Stable, Crystalline)

Reduction (2e7)
Rhodizonate Anion (CeOe27)
(Stable, Aromatic)

Click to download full resolution via product page

Cyclohexanhexone (CeOs)
(Theoretical, Unstable)

Caption: Interrelationship of CeOs and its stable derivatives.

Signaling Pathways and Biological Relevance

The user's request included the creation of diagrams for signaling pathways. Given the extreme
instability of cyclohexanhexone, it is highly improbable that this molecule participates in any
known biological signaling pathways. Such pathways require molecules with a degree of
stability that allows for specific interactions with biological macromolecules. The transient
nature of CeOes would preclude such a role. Any biological effects attributed to "triquinoyl!" in
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historical or alternative medicine contexts are likely related to its stable hydrated form or other
compounds entirely, and are not supported by modern scientific evidence.

Conclusion

Cyclohexanhexone (CeOs) remains a molecule of primarily theoretical and academic interest.
The key takeaway for researchers and drug development professionals is the critical distinction
between the unstable, anhydrous CeOe and its stable, commercially available hydrated form,
dodecahydroxycyclohexane dihydrate. While direct experimental data on CsOs is scarce and
limited to mass spectrometry, computational studies offer valuable insights into its predicted
properties. The study of its stable relative, the rhodizonate anion, provides a tangible point of
reference for understanding the chemistry of this oxocarbon system. Future research may
focus on advanced techniques for the transient generation and spectroscopic characterization
of CeOs to bridge the gap between theoretical predictions and experimental observation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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